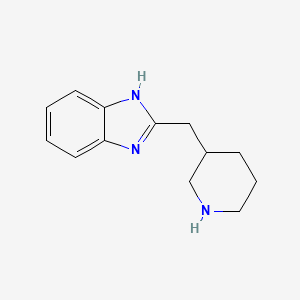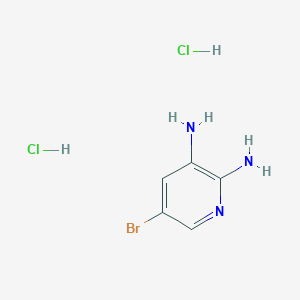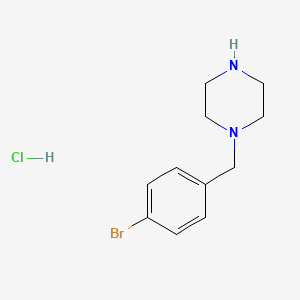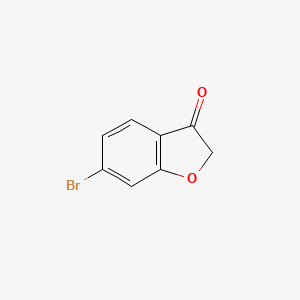
5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The amine group is a common site of reactivity and can undergo various reactions, such as acylation or alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Research has shown that derivatives of 1,3,4-oxadiazole, including compounds similar to 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine, exhibit significant antimicrobial and anti-proliferative activities. For instance, N-Mannich bases of 1,3,4-oxadiazole have been evaluated for their inhibitory activity against pathogenic bacteria and yeast-like fungus, Candida albicans. They displayed potent activity against Gram-positive bacteria. Moreover, these compounds have been tested for anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, showing promising results (Al-Wahaibi et al., 2021).
Synthesis Techniques
Research has also focused on the synthesis of 5-amino-1,3,4-oxadiazoles, providing new methods for their production. For example, a synthesis based on the reaction of guanidine with benzhydroxamyl chloride was developed, offering a general approach for producing these compounds (Eloy & Lenaers, 1966).
Antifungal Activity
Studies on oxadiazole derivatives, including those similar to 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine, revealed significant antifungal activities. A novel series of these derivatives demonstrated promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies also indicated that these compounds could serve as scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).
Molecular Docking and Structural Analysis
Research has also involved molecular docking studies and structural analysis of 1,3,4-oxadiazole derivatives. These studies are crucial for understanding the mechanism of action of these compounds and their potential applications in medicinal chemistry, particularly in developing therapies with minimum cytotoxicity against cancer cells (Gür et al., 2020).
Electronic Structure and Synthesis
Other research efforts have focused on the synthesis of various 1,3,4-oxadiazole derivatives and studying their electronic structures. These studies contribute to the understanding of the chemical properties of such compounds and their potential applications in various fields, including pharmaceuticals (Aydogan et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-3-4-9(5-8(7)2)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJXXDOWLJHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



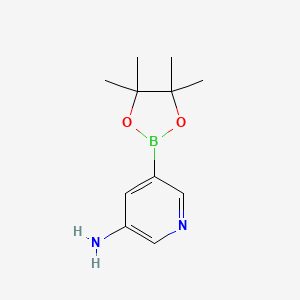
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol](/img/structure/B1519684.png)
